(S)-2-(Methylamino)-2-phenylethanol (S)-2-(Methylamino)-2-phenylethanol
Brand Name: Vulcanchem
CAS No.: 143394-39-2
VCID: VC2350859
InChI: InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
SMILES: CNC(CO)C1=CC=CC=C1
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

(S)-2-(Methylamino)-2-phenylethanol

CAS No.: 143394-39-2

Cat. No.: VC2350859

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Methylamino)-2-phenylethanol - 143394-39-2

Specification

CAS No. 143394-39-2
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (2S)-2-(methylamino)-2-phenylethanol
Standard InChI InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
Standard InChI Key ULIMZYAYESNNIP-SECBINFHSA-N
Isomeric SMILES CN[C@H](CO)C1=CC=CC=C1
SMILES CNC(CO)C1=CC=CC=C1
Canonical SMILES CNC(CO)C1=CC=CC=C1

Introduction

Fundamental Characteristics of (S)-2-(Methylamino)-2-phenylethanol

(S)-2-(Methylamino)-2-phenylethanol is a chiral organic compound with the molecular formula C₉H₁₃NO. It appears as a colorless liquid and is characterized by its specific stereochemistry at the second carbon atom. The compound features a phenyl group, a methylamino group, and a hydroxyl group attached to the stereogenic carbon center, resulting in its unique chemical and physical properties.

The stereochemistry of this compound is particularly significant, as indicated by the (S) prefix in its name, which refers to the specific spatial arrangement of atoms according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration is crucial for its potential biological activities and applications in asymmetric synthesis.

Chemical Identifiers and Structural Information

The compound can be precisely identified through various standardized chemical identification systems, which facilitate its recognition in chemical databases and literature.

ParameterValue
CAS Registry Number143394-39-2
IUPAC Name(2S)-2-(methylamino)-2-phenylethanol
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
Standard InChIInChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
Standard InChIKeyULIMZYAYESNNIP-SECBINFHSA-N
Isomeric SMILESCNC@HC1=CC=CC=C1
Canonical SMILESCNC(CO)C1=CC=CC=C1

The structural representation of (S)-2-(Methylamino)-2-phenylethanol highlights its chiral center, which is fundamental to its chemical behavior and potential applications in stereoselective reactions and pharmaceutical research.

Synthesis and Preparation Methods

The synthesis of (S)-2-(Methylamino)-2-phenylethanol typically involves stereoselective reaction pathways to ensure the correct configuration at the chiral center. While the search results don't provide a direct synthesis method for this specific compound, we can infer potential approaches based on similar compounds and general organic chemistry principles.

Applications and Research Significance

(S)-2-(Methylamino)-2-phenylethanol has several potential applications, primarily in research settings rather than direct therapeutic use. Its chiral nature makes it particularly valuable in certain contexts.

Research Applications

The compound serves as an important organic building block for the synthesis of more complex molecules. Its well-defined stereochemistry makes it useful in stereoselective synthetic pathways, where maintaining specific spatial configurations is crucial.

Key research applications include:

  • Pharmaceutical intermediate for drug discovery programs

  • Chiral auxiliary in asymmetric synthesis

  • Building block for complex natural product synthesis

  • Reference standard for analytical method development

Pharmaceutical Relevance

In pharmaceutical research, chiral compounds like (S)-2-(Methylamino)-2-phenylethanol are crucial for developing drugs with specific biological activities. The stereochemical configuration can significantly impact how a molecule interacts with biological targets, affecting potency, selectivity, and potential side effects.

This compound might serve as a precursor for developing:

  • Novel therapeutic agents

  • CNS-active compounds

  • Enzyme inhibitors

  • Receptor modulators

Derivative Compounds: The Hydrochloride Salt

The hydrochloride salt of (S)-2-(Methylamino)-2-phenylethanol is a significant derivative with distinct properties and applications. This salt formation enhances certain characteristics of the parent compound while maintaining its critical stereochemical configuration.

Properties of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride

The hydrochloride salt (CAS: 1810074-71-5) has the molecular formula C₉H₁₄ClNO and a molecular weight of 187.66 g/mol . Salt formation often enhances stability and solubility in aqueous media, making it potentially more suitable for certain research applications.

Parameter(S)-2-(Methylamino)-2-phenylethanol(S)-2-(Methylamino)-2-phenylethanol Hydrochloride
CAS Number143394-39-21810074-71-5
Molecular FormulaC₉H₁₃NOC₉H₁₄ClNO
Molecular Weight151.21 g/mol187.66 g/mol
SMILESCNC@HC1=CC=CC=C1CNC@HC1=CC=CC=C1.Cl
Physical StateColorless liquidSolid
Recommended StorageSealed container, room temperatureSealed in dry conditions, room temperature

Applications of the Hydrochloride Salt

The hydrochloride salt is primarily used in research settings for the synthesis of other compounds. Its improved stability and potentially enhanced solubility characteristics make it valuable for specific research applications. The salt form may offer advantages in:

  • Solution preparation for biological assays

  • Improved shelf stability

  • More predictable dissolution properties

  • Enhanced compatibility with certain reaction conditions

Analytical Considerations

Analytical characterization of (S)-2-(Methylamino)-2-phenylethanol and its derivatives is essential for confirming identity, purity, and stereochemical integrity.

Common Analytical Methods

Several analytical techniques are typically employed for characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • Optical rotation measurement for confirming stereochemical configuration

  • Chiral HPLC for enantiomeric purity assessment

Stock Solution Preparation

For research applications requiring solution preparation, the following molarity calculations may be useful :

Desired ConcentrationAmount of Compound
1 mg
1 mM6.614 mL
5 mM1.323 mL
10 mM0.661 mL

These calculations are based on the molecular weight of the free base (151.21 g/mol).

Comparison with Related Compounds

Placing (S)-2-(Methylamino)-2-phenylethanol in context with related compounds helps understand its distinctive properties and applications.

Structurally Related Compounds

Several compounds share structural similarities with (S)-2-(Methylamino)-2-phenylethanol:

  • 2-Phenylethanol (Phenethyl alcohol) - A simpler structure lacking the amine group, used in perfumery and as a fragrance chemical

  • (R)-2-(Methylamino)-2-phenylethanol - The enantiomer with opposite stereochemistry

  • 2-Amino-2-phenylethanol - Similar structure without the N-methyl group

  • Ephedrine and pseudoephedrine - More complex structures with additional methyl groups and different stereochemistry

Functional Comparison

The structural features of (S)-2-(Methylamino)-2-phenylethanol contribute to its specific chemical behavior:

  • The hydroxyl group provides hydrogen bonding capabilities

  • The secondary amine offers basic properties and potential for further functionalization

  • The phenyl group contributes to lipophilicity and potential π-π interactions

  • The specific stereochemistry influences spatial interactions with biological targets

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